Enhanced Lipophilicity vs. Unsubstituted 1-(Piperazin-1-yl)propan-1-one
The introduction of a methyl group at the 2-position of the piperazine ring is predicted to increase the compound's lipophilicity compared to the unsubstituted analog, 1-(piperazin-1-yl)propan-1-one. This is a critical parameter influencing membrane permeability, protein binding, and overall ADME profile in drug discovery. The increase in lipophilicity can be estimated by comparing predicted logP values.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP is estimated to be higher due to the additional methyl group; specific experimental value not found in authoritative sources. |
| Comparator Or Baseline | 1-(Piperazin-1-yl)propan-1-one (CAS 76816-54-1); predicted LogP value not found in authoritative sources for direct comparison. |
| Quantified Difference | Quantitative data unavailable from primary research papers or authoritative databases; this is a class-level inference based on established medicinal chemistry principles. |
| Conditions | Computational prediction model; specific assay not applicable. |
Why This Matters
For researchers designing compounds intended to cross biological membranes, the higher predicted lipophilicity of the methylated analog makes it a strategically more relevant building block than its unsubstituted counterpart.
